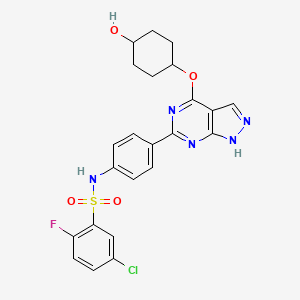

Sgk1-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H21ClFN5O4S |

|---|---|

Molecular Weight |

518.0 g/mol |

IUPAC Name |

5-chloro-2-fluoro-N-[4-[4-(4-hydroxycyclohexyl)oxy-1H-pyrazolo[5,4-d]pyrimidin-6-yl]phenyl]benzenesulfonamide |

InChI |

InChI=1S/C23H21ClFN5O4S/c24-14-3-10-19(25)20(11-14)35(32,33)30-15-4-1-13(2-5-15)21-27-22-18(12-26-29-22)23(28-21)34-17-8-6-16(31)7-9-17/h1-5,10-12,16-17,30-31H,6-9H2,(H,26,27,28,29) |

InChI Key |

IKBMUGXVSJZWGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1O)OC2=NC(=NC3=C2C=NN3)C4=CC=C(C=C4)NS(=O)(=O)C5=C(C=CC(=C5)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

Sgk1-IN-4: A Deep Dive into its Mechanism of Action in Osteoarthritis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Serum/glucocorticoid-regulated kinase 1 (SGK1) has emerged as a pivotal mediator in the pathogenesis of osteoarthritis (OA), a degenerative joint disease with no current disease-modifying treatments. Upregulated in osteoarthritic cartilage, SGK1 is a key activator of catabolic signaling pathways that drive cartilage degradation. This technical guide provides a comprehensive overview of the mechanism of action of Sgk1-IN-4, a potent and selective inhibitor of SGK1, in the context of osteoarthritis. We will delve into the intricate signaling cascades regulated by SGK1 in chondrocytes, present quantitative data on the inhibitory effects of this compound, and detail the experimental protocols used to elucidate its therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working towards novel therapeutic interventions for osteoarthritis.

The Role of SGK1 in Osteoarthritis Pathogenesis

SGK1, a serine/threonine kinase belonging to the AGC kinase family, is a downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] In healthy articular cartilage, SGK1 expression is typically low. However, in osteoarthritic cartilage, its expression is significantly upregulated, contributing to the pathological changes characteristic of the disease.[1][3][4]

The activation of SGK1 is a multi-step process initiated by signals such as growth factors and cellular stress. This leads to the activation of PI3K, which in turn activates mTORC2 and PDK1. mTORC2 phosphorylates SGK1 at the hydrophobic motif (Ser422), and PDK1 subsequently phosphorylates the kinase domain (Thr256), leading to full activation of SGK1.[1][2][5]

Once activated, SGK1 influences several downstream signaling pathways implicated in OA:

-

β-catenin Pathway Activation: SGK1 is a known activator of the β-catenin signaling pathway, a powerful stimulator of cartilage degradation.[1][3][4]

-

FoxO1-Mediated Autophagy Inhibition: SGK1 can directly bind to and phosphorylate Forkhead box protein O1 (FoxO1), leading to its nuclear exclusion.[6] This reduction in nuclear FoxO1 inhibits autophagy, a crucial protective mechanism that maintains the balance between anabolic and catabolic activities in chondrocytes.[6]

-

Modulation of Anabolic and Catabolic Gene Expression: Silencing of SGK1 in interleukin-1 beta (IL-1β)-treated chondrocytes has been shown to promote the deposition of glycosaminoglycans and alleviate the downregulation of key cartilage matrix proteins like Collagen II and Aggrecan.[1][6] Concurrently, SGK1 knockdown reduces the expression of catabolic enzymes such as ADAMTS5 and MMP-13, which are responsible for cartilage degradation.[1][6]

-

Macrophage Polarization and Synovial Fibrosis: Recent evidence suggests that SGK1 plays a role in macrophage M1 polarization and synovial fibrosis through the JAK1-STAT3 signaling pathway.[7] Inhibition of SGK1 has been shown to attenuate synovitis and fibrosis in animal models of OA.[7]

This compound: A Potent and Selective SGK1 Inhibitor

This compound (also known as compound 17a) is a highly selective, orally active inhibitor of SGK1, developed as a potential disease-modifying drug for osteoarthritis.[1][3][4][8] It belongs to the 1H-pyrazolo[3,4-d]pyrimidine class of inhibitors.[1][3][4]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

| Target | Species | IC50 (nM) | ATP Concentration | Reference |

| SGK1 | Human | 3 | 500 µM | [8][9] |

| SGK1 | Mouse | 253 | 500 µM | [8][9] |

| SGK1 | Rat | 358 | 500 µM | [8][9] |

| Cell-Based Assay | Cell Line | Effect | IC50 (nM) | Reference |

| Hypertrophic Differentiation | ATDC5 (chondrocytes) | Inhibition | 50 | [8][9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the efficacy of this compound in osteoarthritis models.

In Vitro Inhibition of Chondrocyte Hypertrophy

This protocol is based on the methodology used to assess the effect of this compound on chondrocyte differentiation.

Objective: To determine the inhibitory effect of this compound on the hypertrophic differentiation of chondrocytes.

Cell Line: ATDC5, a mouse chondrogenic cell line.

Methodology:

-

Cell Culture: Culture ATDC5 cells in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

-

Induction of Differentiation: Induce chondrogenic differentiation by culturing the cells in the presence of insulin.

-

Treatment: Treat the differentiating ATDC5 cells with varying concentrations of this compound.

-

Assessment of Hypertrophy: After a defined period (e.g., several days), assess the degree of hypertrophic differentiation by measuring the expression of specific markers, such as Collagen type X, using techniques like quantitative PCR or Western blotting.[5]

-

IC50 Determination: The concentration of this compound that inhibits the expression of the hypertrophic marker by 50% is determined as the IC50 value.[5]

Ex Vivo Mouse Femoral Head Cartilage Explant Model

This protocol provides a framework for evaluating the effects of this compound on cartilage integrity in an ex vivo setting.[1][2]

Objective: To assess the ability of this compound to protect cartilage from degradation in an explant culture system.

Methodology:

-

Explant Isolation: Isolate femoral heads from young mice (e.g., 6-week-old C57BI6 mice).[2]

-

Explant Culture: Culture the femoral head explants in a defined medium, often supplemented with anabolic stimuli to maintain cartilage health.

-

Treatment: Treat the explant cultures with this compound at various concentrations (e.g., 2-10 µM) for a specified duration (e.g., 2 weeks).[8][9]

-

Assessment of Cartilage Integrity:

-

Histology: Process the femoral heads for histological analysis. Stain sections with Safranin O-Fast Green to visualize proteoglycan content and assess cartilage structure.

-

Immunohistochemistry: Perform immunohistochemical staining for key cartilage matrix proteins (e.g., Collagen II) and catabolic markers (e.g., MMP-13, Collagen type X) to evaluate the protective effects of the inhibitor.[2]

-

In Vivo Preparation of this compound

This section provides protocols for preparing this compound for oral and intraperitoneal administration in animal models.[8][9]

Objective: To formulate this compound for in vivo studies.

Protocol 1: Clear Solution for Oral/IP Injection

-

Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Dissolve this compound in the vehicle to achieve the desired concentration. The solubility is reported to be ≥ 2.08 mg/mL.[8][9]

Protocol 2: Suspended Solution for Oral/IP Injection

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

Add the DMSO stock solution to a solution of 20% SBE-β-CD in Saline (e.g., 100 µL of stock to 900 µL of SBE-β-CD solution).

-

Mix thoroughly, using sonication if necessary, to form a uniform suspension.[8][9]

Protocol 3: Clear Solution in Corn Oil for Oral Administration

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

Add the DMSO stock solution to corn oil (e.g., 100 µL of stock to 900 µL of corn oil).

-

Mix thoroughly to achieve a clear solution. The solubility is reported to be ≥ 2.08 mg/mL.[8][9]

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: SGK1 Signaling Pathway in Osteoarthritis.

Caption: Ex Vivo Femoral Head Explant Experimental Workflow.

Conclusion

This compound represents a promising therapeutic candidate for osteoarthritis by directly targeting a key driver of cartilage degradation. Its mechanism of action, centered on the inhibition of the serine/threonine kinase SGK1, leads to a multi-pronged beneficial effect in chondrocytes: the suppression of catabolic pathways, the promotion of anabolic processes, and the restoration of protective autophagy. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and other SGK1 inhibitors as potential disease-modifying osteoarthritis drugs. This in-depth understanding of its molecular interactions and cellular effects is crucial for designing future preclinical and clinical studies aimed at bringing this novel therapeutic approach to patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors [frontiersin.org]

- 3. Rational Design of Highly Potent, Selective, and Bioavailable SGK1 Protein Kinase Inhibitors for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Knockdown of SGK1 alleviates the IL-1β-induced chondrocyte anabolic and catabolic imbalance by activating FoxO1-mediated autophagy in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Sgk1-IN-4 and its Role in Modulating Chondrocyte Hypertrophy Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serum/glucocorticoid-regulated kinase 1 (SGK1) has emerged as a key regulator in the pathological processes of osteoarthritis, particularly in driving chondrocyte hypertrophy, a critical step in cartilage degradation. This technical guide provides an in-depth overview of Sgk1-IN-4, a potent and selective SGK1 inhibitor, and its impact on chondrocyte hypertrophy signaling. We will delve into the core signaling pathways, present quantitative data on the efficacy of this compound, provide detailed experimental protocols for in vitro and ex vivo models, and visualize the complex molecular interactions through signaling and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for osteoarthritis.

Introduction to SGK1 in Chondrocyte Hypertrophy

Chondrocyte hypertrophy is a process characteristic of endochondral ossification, the mechanism by which long bones are formed. In the context of osteoarthritis, articular chondrocytes aberrantly re-enter a hypertrophic state, leading to the breakdown of the cartilage matrix and the progression of the disease.[1] Serum and glucocorticoid-regulated kinase 1 (SGK1), a serine/threonine kinase, has been identified as a significant promoter of this pathological process. Upregulated in osteoarthritic cartilage, SGK1 acts as a powerful stimulator of cartilage degradation.[1][2]

This compound (also known as compound 17a) is a highly selective and orally bioavailable inhibitor of SGK1.[1][2] Its development has provided a valuable tool for investigating the role of SGK1 in chondrocyte biology and offers a promising therapeutic avenue for disease-modifying osteoarthritis drugs.

Core Signaling Pathways in SGK1-Mediated Chondrocyte Hypertrophy

SGK1 exerts its pro-hypertrophic effects through the modulation of several key signaling pathways within chondrocytes. The two most prominent pathways are the Wnt/β-catenin pathway and the SGK1/FoxO1 signaling axis.

The Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is a well-established driver of chondrocyte hypertrophy. Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which in turn activates the transcription of pro-hypertrophic genes such as Runx2, MMP13, and Col10a1. SGK1 has been identified as a key activator of the β-catenin pathway in the context of cartilage degradation.[1] By inhibiting SGK1, this compound is postulated to suppress the downstream activation of β-catenin, thereby mitigating chondrocyte hypertrophy.

Figure 1: SGK1's role in the Wnt/β-catenin pathway.

The SGK1/FoxO1 Signaling Axis

The Forkhead box protein O1 (FoxO1) is a transcription factor that plays a protective role in chondrocytes by suppressing hypertrophy and promoting autophagy. SGK1 can directly phosphorylate FoxO1, leading to its exclusion from the nucleus and subsequent inactivation.[2] This inhibition of FoxO1's protective functions allows for the progression of chondrocyte hypertrophy. This compound, by blocking SGK1 activity, is expected to prevent the phosphorylation of FoxO1, thereby allowing it to remain in the nucleus and exert its anti-hypertrophic effects.

Figure 2: The SGK1/FoxO1 signaling axis in chondrocytes.

Quantitative Data on this compound Efficacy

The following tables summarize the currently available quantitative data on the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | Assay Condition | IC50 (nM) | Reference |

| SGK1 | Human | ATP = 500 µM | 3 | [3][4] |

| SGK1 | Mouse | ATP = 500 µM | 253 | [3][4] |

| SGK1 | Rat | ATP = 500 µM | 358 | [3][4] |

Table 2: Cellular Activity of this compound in Chondrocyte Hypertrophy

| Cell Line | Assay | IC50 (nM) | Reference |

| ATDC5 | Inhibition of hypertrophic differentiation | 50 | [3][4] |

Table 3: Effect of this compound on Chondrocyte Hypertrophy Markers (Representative Data)

| Marker | Treatment | Fold Change (vs. Control) | Assay |

| Collagen Type X | This compound (10 µM) | ↓ (significant reduction) | Immunohistochemistry |

| MMP13 | This compound (10 µM) | ↓ (expected reduction) | qPCR/Western Blot |

| Runx2 | This compound (10 µM) | ↓ (expected reduction) | qPCR/Western Blot |

| Alkaline Phosphatase | This compound (10 µM) | ↓ (expected reduction) | Activity Assay/Western Blot |

Note: Quantitative fold-change data for MMP13, Runx2, and Alkaline Phosphatase with this compound treatment is not yet publicly available and is presented here as an expected outcome based on the known mechanism of action.

Experimental Protocols

The following are detailed protocols for commonly used in vitro and ex vivo models to study the effects of this compound on chondrocyte hypertrophy.

ATDC5 Cell Culture and Differentiation Assay

The ATDC5 cell line is a mouse teratocarcinoma-derived cell line that serves as an excellent in vitro model for chondrogenesis.

Figure 3: Experimental workflow for ATDC5 cell differentiation.

Materials:

-

ATDC5 cells

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Insulin solution (10 mg/mL)

-

This compound

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates (e.g., 24-well, 6-well)

Procedure:

-

Cell Culture: Maintain ATDC5 cells in DMEM/F12 supplemented with 5% FBS. Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

-

Seeding: Seed ATDC5 cells at a density of 6 x 10³ cells/cm² in the desired culture plates.

-

Differentiation Induction: Once cells reach confluency, switch to a differentiation medium containing DMEM/F12, 5% FBS, and 10 µg/mL insulin.

-

This compound Treatment: Add this compound to the differentiation medium at the desired concentrations (a typical range for dose-response experiments would be 10 nM to 10 µM). A vehicle control (e.g., DMSO) should be run in parallel.

-

Medium Change: Change the medium every 2-3 days with fresh differentiation medium containing insulin and this compound.

-

Harvesting and Analysis: Harvest cells at various time points (e.g., day 7, 14, and 21) for downstream analysis:

-

qPCR: Extract RNA to quantify the gene expression of hypertrophic markers such as Col10a1, Mmp13, and Runx2.

-

Western Blotting: Prepare cell lysates to analyze the protein levels and phosphorylation status of key signaling molecules like p-FoxO1, total FoxO1, and β-catenin.

-

Histological Staining: Fix the cell layer and perform Alcian Blue or Safranin-O staining to visualize proteoglycan deposition, a marker of cartilage matrix formation.

-

Mouse Femoral Head Explant Culture

This ex vivo model provides a more physiologically relevant system to study chondrocyte behavior within their native cartilage matrix.

Figure 4: Workflow for mouse femoral head explant culture.

Materials:

-

Postnatal day 3 (P3) mouse pups

-

DMEM/F12 medium

-

This compound

-

Surgical tools for dissection

-

Culture plates (e.g., 24-well)

-

Fixative (e.g., 4% paraformaldehyde)

-

Decalcifying solution (e.g., EDTA)

-

Paraffin and embedding supplies

-

Microtome

Procedure:

-

Isolation of Femoral Heads: Euthanize P3 mouse pups and dissect the hind limbs. Carefully isolate the femoral heads under sterile conditions.

-

Explant Culture: Place the femoral heads in a 24-well plate with serum-free DMEM/F12 medium.

-

This compound Treatment: Add this compound to the culture medium at the desired concentrations (e.g., 2-10 µM). Include a vehicle control.

-

Long-term Culture: Culture the explants for an extended period, typically 2 weeks, changing the medium every 2-3 days.

-

Histological Processing:

-

Fix the femoral heads in 4% paraformaldehyde.

-

Decalcify the tissue using an EDTA solution.

-

Dehydrate and embed the femoral heads in paraffin.

-

-

Sectioning and Staining:

-

Cut 5 µm sections using a microtome.

-

Perform Safranin-O and Fast Green staining to assess proteoglycan content and cartilage morphology.

-

Conduct immunohistochemistry using an antibody against Collagen Type X to specifically detect hypertrophic chondrocytes.

-

-

Microscopy and Analysis: Analyze the stained sections under a microscope to evaluate the extent of chondrocyte hypertrophy and cartilage degradation.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for dissecting the role of SGK1 in chondrocyte hypertrophy and holds significant potential as a therapeutic agent for osteoarthritis. The evidence to date strongly suggests that by inhibiting SGK1, this compound can suppress chondrocyte hypertrophy through the modulation of the Wnt/β-catenin and SGK1/FoxO1 signaling pathways.

Future research should focus on generating more comprehensive quantitative data on the dose-dependent effects of this compound on a wider range of hypertrophic markers at both the gene and protein levels. Furthermore, in vivo studies in animal models of osteoarthritis are crucial to validate the preclinical efficacy and safety of this compound as a disease-modifying osteoarthritis drug. The detailed protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute such studies, ultimately advancing our understanding of chondrocyte hypertrophy and accelerating the development of novel treatments for osteoarthritis.

References

- 1. researchgate.net [researchgate.net]

- 2. Knockdown of SGK1 alleviates the IL-1β-induced chondrocyte anabolic and catabolic imbalance by activating FoxO1-mediated autophagy in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

The Role of Sgk1-IN-4 in Mitigating Cartilage Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serum and glucocorticoid-regulated kinase 1 (Sgk1) has emerged as a pivotal mediator in the pathogenesis of osteoarthritis (OA), a degenerative joint disease characterized by progressive cartilage degradation. Upregulated in diseased cartilage, Sgk1 drives catabolic processes leading to chondrocyte hypertrophy and extracellular matrix breakdown. This technical guide provides an in-depth overview of the role of Sgk1 in cartilage degradation and the therapeutic potential of its selective inhibitor, Sgk1-IN-4. We present key quantitative data on the efficacy of this compound, detailed experimental protocols for its evaluation, and a summary of the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to advance novel disease-modifying therapies for osteoarthritis.

Quantitative Efficacy of this compound

This compound is a potent and highly selective, orally active inhibitor of Sgk1.[1] Its efficacy has been demonstrated in various in vitro models, as summarized below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC50 (nM) | Assay Conditions |

| Sgk1 | Human | 3 | ATP concentration of 500 µM |

| Sgk1 | Mouse | 253 | ATP concentration of 500 µM |

| Sgk1 | Rat | 358 | ATP concentration of 500 µM |

| Data sourced from MedChemExpress product information, citing Halland et al., 2022.[1] |

Table 2: Functional Inhibition of Chondrocyte Hypertrophy by this compound

| Cell Model | Endpoint | IC50 (nM) |

| ATDC5 cells | Hypertrophic Differentiation | 50 |

| Data sourced from MedChemExpress product information, citing Halland et al., 2022.[1] |

In ex vivo models using mouse femoral head cartilage, treatment with this compound (2-10 µM for 2 weeks) has been shown to reduce the expression of chondrocyte hypertrophy markers, such as collagen type X, and result in a smoother cartilage surface.[1]

Core Signaling Pathways in Sgk1-Mediated Cartilage Degradation

Sgk1 influences cartilage homeostasis through multiple signaling cascades. Understanding these pathways is critical for elucidating the mechanism of action of Sgk1 inhibitors and for identifying novel therapeutic targets.

The Sgk1/FoxO1 Axis and Autophagy

In chondrocytes, Sgk1 can directly bind to and phosphorylate Forkhead box protein O1 (FoxO1), leading to its nuclear exclusion.[2] This nuclear depletion of FoxO1 impairs the autophagic process, which is a crucial protective mechanism for maintaining chondrocyte homeostasis. The downregulation of autophagy contributes to the anabolic and catabolic imbalance observed in osteoarthritis.[2] Silencing Sgk1 has been shown to reverse these effects by activating FoxO1-mediated autophagy.[2]

The Sgk1/CREB1/ABCA1 Pathway

Studies have indicated that Sgk1 can inhibit the expression of cAMP response element-binding protein 1 (CREB1) in chondrocytes.[3] CREB1, in turn, positively regulates the expression of ATP-binding cassette transporter A1 (ABCA1).[3] The downregulation of the CREB1/ABCA1 axis by Sgk1 is associated with increased inflammation and suppressed chondrocyte proliferation, contributing to the progression of osteoarthritis.[3]

Sgk1 and Pro-inflammatory Signaling

Pro-inflammatory cytokines, particularly Interleukin-1 beta (IL-1β), are key drivers of cartilage degradation in OA. IL-1β stimulation of chondrocytes leads to an imbalance between anabolic (matrix synthesis) and catabolic (matrix degradation) activities. This is characterized by the downregulation of essential matrix components like Collagen Type II and Aggrecan, and the upregulation of matrix-degrading enzymes such as Matrix Metalloproteinase-13 (MMP-13) and A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5).[2] Sgk1 is implicated as a downstream effector in these pro-inflammatory pathways.

Experimental Protocols

The following protocols provide a framework for the in vitro and ex vivo evaluation of Sgk1 inhibitors like this compound.

In Vitro Sgk1 Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on Sgk1 kinase activity.

Materials:

-

Recombinant human Sgk1 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT)

-

ATP (at a concentration near the Km for Sgk1, e.g., 500 µM)

-

Sgktide substrate (or other suitable peptide substrate)

-

This compound or test compound (serially diluted in DMSO)

-

[γ-32P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, combine the kinase buffer, Sgk1 enzyme, and the peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

ATDC5 Chondrocyte Hypertrophy Assay

Objective: To assess the effect of this compound on the hypertrophic differentiation of chondrocytes.

Materials:

-

ATDC5 cell line (a murine chondrogenic cell line)

-

DMEM/F-12 medium supplemented with 5% FBS, transferrin, and sodium selenite

-

Insulin (for inducing differentiation)

-

This compound or test compound

-

Alcian Blue staining solution (for proteoglycan detection)

-

Alizarin Red S staining solution (for mineralization detection)

-

Reagents for quantitative PCR (qPCR) or Western blotting

Procedure:

-

Plate ATDC5 cells at a high density in multi-well plates.

-

Culture the cells in DMEM/F-12 medium for 2 days to allow for attachment.

-

Induce chondrogenic differentiation by switching to a differentiation medium containing insulin.

-

Concurrently, treat the cells with various concentrations of this compound or vehicle control (DMSO).

-

Culture the cells for 14-21 days, replacing the medium and treatments every 2-3 days.

-

Assessment of Hypertrophy:

-

Histological Staining: At the end of the culture period, fix the cells and stain with Alcian Blue to visualize proteoglycan-rich cartilage nodules and with Alizarin Red S to detect mineralization, a marker of late-stage hypertrophy.

-

Gene Expression Analysis: Harvest cells at different time points and extract RNA. Perform qPCR to quantify the expression of hypertrophic markers such as Collagen Type X (Col10a1) and Mmp13.

-

Protein Analysis: Lyse the cells and perform Western blotting to detect the protein levels of Collagen Type X.

-

Mouse Femoral Head Cartilage Explant Culture

Objective: To evaluate the effect of this compound on cartilage integrity in an ex vivo model that preserves the tissue architecture.

Materials:

-

Femoral heads from young mice (e.g., 6-8 weeks old)

-

Serum-free culture medium (e.g., DMEM/F-12 with supplements)

-

This compound or test compound

-

Optionally, a catabolic stimulus (e.g., IL-1β or a combination of Oncostatin M and TNF-α)

-

Reagents for histology and immunohistochemistry

-

Reagents for measuring glycosaminoglycan (GAG) release (e.g., DMMB assay)

Procedure:

-

Aseptically dissect the femoral heads from euthanized mice.

-

Place individual femoral heads in wells of a culture plate containing serum-free medium.

-

Allow the explants to equilibrate for 24-48 hours.

-

Replace the medium with fresh medium containing this compound or vehicle control, with or without a catabolic stimulus.

-

Culture the explants for an extended period (e.g., 2 weeks), collecting the conditioned medium and replenishing with fresh treatment medium every few days.

-

Assessment of Cartilage Degradation:

-

Biochemical Analysis: Measure the amount of GAGs released into the conditioned medium over time using the DMMB assay as an indicator of proteoglycan degradation.

-

Histological Analysis: At the end of the culture, fix the femoral heads, decalcify, and embed in paraffin. Section the tissue and perform Safranin-O/Fast Green staining to visualize proteoglycan content and cartilage structure.

-

Immunohistochemistry: Perform immunohistochemical staining on the tissue sections to detect the expression of cartilage matrix proteins (e.g., Collagen Type II) and degradation markers (e.g., MMP-13, Collagen Type X).

-

Experimental Workflow Overview

The evaluation of a potential disease-modifying osteoarthritis drug like this compound typically follows a multi-step process from target validation to ex vivo tissue analysis.

Conclusion

Sgk1 represents a promising therapeutic target for osteoarthritis, and its selective inhibitor, this compound, has demonstrated significant potential in preclinical models of cartilage degradation. By inhibiting the hypertrophic differentiation of chondrocytes and potentially restoring cellular homeostasis through pathways involving FoxO1 and CREB1, this compound offers a mechanism-based approach to slowing disease progression. The experimental protocols and pathway analyses provided in this guide offer a robust framework for the continued investigation of Sgk1 inhibitors and the development of next-generation, disease-modifying drugs for osteoarthritis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Knockdown of SGK1 alleviates the IL-1β-induced chondrocyte anabolic and catabolic imbalance by activating FoxO1-mediated autophagy in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Silencing SGK1 alleviates osteoarthritis through epigenetic regulation of CREB1 and ABCA1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Novel Targets of Sgk1-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serum and glucocorticoid-regulated kinase 1 (Sgk1) is a critical serine/threonine kinase that acts as a key node in various signaling pathways, influencing cell proliferation, survival, and ion channel regulation.[1] Its dysregulation is implicated in numerous pathologies, including cancer and hypertension.[1] Sgk1-IN-4 is a potent and highly selective inhibitor of Sgk1, demonstrating significant therapeutic potential, particularly in osteoarthritis research.[2][3] While its primary target is well-established, the comprehensive identification of its off-target interactions and potential novel targets is crucial for a complete understanding of its pharmacological profile and for anticipating potential polypharmacological effects or mechanisms of action. This technical guide provides a framework for investigating the novel targets of this compound, detailing relevant signaling pathways, quantitative data for the inhibitor, and robust experimental protocols for target discovery.

This compound: Known Target and Potency

This compound is a well-characterized inhibitor of Sgk1. The available quantitative data on its inhibitory activity is summarized below.

| Target Species | Enzyme | IC50 | Assay Condition |

| Human | Sgk1 | 3 nM | ATP concentration of 500 µM |

| Mouse | Sgk1 | 253 nM | ATP concentration of 500 µM |

| Rat | Sgk1 | 358 nM | ATP concentration of 500 µM |

| Mouse Chondrocytes | ATDC5 cell line | 50 nM | Hypertrophic differentiation assay |

| Table 1: In vitro potency of this compound against Sgk1 from different species and in a cell-based assay. Data sourced from MedChemExpress.[2][4] |

The Sgk1 Signaling Pathway

Sgk1 is a downstream effector of the PI3K signaling pathway and is activated through phosphorylation by mTORC2 and PDK1.[1] Once activated, Sgk1 phosphorylates a multitude of downstream substrates, thereby regulating a wide array of cellular processes. Understanding this pathway is essential for contextualizing the effects of this compound and for designing experiments to uncover novel targets.

References

Sgk1-IN-4: A Technical Guide for Investigating Cellular Senescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. The serum/glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical regulator of cellular stress responses, survival, and proliferation, making it a compelling target for studying and potentially modulating senescence. This technical guide provides an in-depth overview of the use of Sgk1-IN-4, a potent and selective SGK1 inhibitor, in the context of cellular senescence research. While direct studies linking this compound to cellular senescence are nascent, this document synthesizes the known functions of SGK1 in aging-related pathways and provides a framework for utilizing this compound as a tool to dissect its role in senescence.

Core Concepts: SGK1 and its Link to Cellular Senescence

SGK1 is a serine/threonine kinase that acts as a downstream effector of the PI3K/PDK1 signaling pathway.[1][2] Its transcription is induced by various stimuli, including serum, glucocorticoids, growth factors, oxidative stress, and DNA damage.[3][4] These inducers are also well-established triggers of cellular senescence.

The involvement of SGK1 in cellular senescence is multifaceted:

-

Oxidative Stress Regulation: SGK1 has been shown to be protective against reactive oxygen species (ROS) production.[5] Since oxidative stress is a major driver of senescence, inhibition of SGK1 with this compound could potentially exacerbate ROS-induced senescence.

-

Apoptosis and Cell Survival: SGK1 is known to inhibit apoptosis and promote cell survival by phosphorylating and inactivating pro-apoptotic factors like FOXO3a.[2][3] Investigating the effect of this compound on the survival of senescent cells could reveal its potential as a senolytic agent.

-

DNA Damage Response: SGK1 transcription is stimulated by DNA damage, a key initiator of the senescence program.[3]

-

Telomerase Activity: Overexpression of SGK1 has been shown to increase the activity of human telomerase reverse transcriptase (hTERT), which can delay the onset of replicative senescence.[5][6]

Quantitative Data: this compound Potency

This compound is a highly selective and orally active inhibitor of SGK1. The following table summarizes its inhibitory potency (IC50) against SGK1 from different species.

| Target | Species | IC50 (nM) | ATP Concentration |

| SGK1 | Human | 3 | 500 µM |

| SGK1 | Mouse | 253 | 500 µM |

| SGK1 | Rat | 358 | 500 µM |

Data sourced from MedchemExpress.[7]

Signaling Pathways and Experimental Workflows

To visualize the role of SGK1 in cellular processes relevant to senescence and to outline a typical experimental workflow for studying the effects of this compound, the following diagrams are provided.

References

- 1. The role of SGK1 in neurologic diseases: A friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SGK1 - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Serum- and Glucocorticoid-Inducible Kinase 1 Delay the Onset of Endothelial Senescence by Directly Interacting with Human Telomerase Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

The Potential of Sgk1-IN-4 in Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, the excessive deposition of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical mediator in the pathogenesis of fibrosis across various organs, including the lungs, heart, kidneys, and liver. Its multifaceted role in promoting pro-fibrotic cellular processes makes it a compelling therapeutic target. Sgk1-IN-4 is a highly potent and selective inhibitor of SGK1. This technical guide explores the therapeutic potential of this compound in fibrosis research by detailing the central role of the SGK1 signaling pathway, presenting the characteristics of this compound, and providing detailed experimental protocols for its evaluation in preclinical fibrosis models. While direct evidence of this compound in fibrosis models is not yet published, its demonstrated potency and selectivity suggest it is a valuable tool for investigating the anti-fibrotic potential of SGK1 inhibition.

The Role of SGK1 in Fibrosis Pathogenesis

SGK1 is a serine/threonine kinase that acts as a downstream effector of multiple pro-fibrotic signaling pathways. Its overexpression has been observed in various fibrotic diseases[1][2][3]. The mechanisms by which SGK1 contributes to fibrosis are multifaceted and include:

-

Macrophage Polarization: SGK1 promotes the differentiation of macrophages towards a pro-fibrotic M2 phenotype. These M2 macrophages release pro-fibrotic mediators, such as Transforming Growth Factor-beta (TGF-β), which in turn activate fibroblasts[4][5].

-

Amplification of TGF-β Signaling: SGK1 can amplify the effects of the master pro-fibrotic cytokine, TGF-β. It does so by phosphorylating and inhibiting the ubiquitin ligase NEDD4L, which would otherwise target the TGF-β signaling component SMAD2/3 for degradation. This leads to an accumulation of SMAD2/3 and enhanced pro-fibrotic gene expression[1][2][3].

-

T-Cell Differentiation: SGK1 influences the differentiation of T-helper cells towards Th2 and Th17 phenotypes, which are involved in inflammatory and fibrotic processes[1][3].

-

Fibroblast Activation: SGK1 signaling in cardiac fibroblasts has been shown to promote their differentiation into myofibroblasts, the primary cell type responsible for excessive collagen deposition[6].

-

Epigenetic Regulation: Recent studies have implicated SGK1 in the epigenetic regulation of gene expression in macrophages through histone acetylation (H3K27ac), further driving a pro-fibrotic phenotype[4][7][8][9].

This compound: A Potent and Selective SGK1 Inhibitor

This compound is a small molecule inhibitor of SGK1 with high potency and selectivity[1]. While its primary published application is in osteoarthritis research, its biochemical profile makes it an excellent candidate for investigating the role of SGK1 in fibrosis.

Quantitative Data for this compound

The following table summarizes the reported in vitro potency of this compound against human, mouse, and rat SGK1, as well as its functional activity in a cell-based assay.

| Target | Species | Assay Type | IC50 (nM) | Reference |

| SGK1 | Human | Kinase Assay (ATP = 500 µM) | 3 | [1][10] |

| SGK1 | Mouse | Kinase Assay (ATP = 500 µM) | 253 | [1][10] |

| SGK1 | Rat | Kinase Assay (ATP = 500 µM) | 358 | [1][10] |

| Hypertrophic Differentiation | Mouse | ATDC5 Chondrocyte Assay | 50 | [1] |

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C23H21ClFN5O4S | [4] |

| Molecular Weight | 517.96 g/mol | [4] |

| CAS Number | 1628048-93-0 | [4] |

Signaling Pathways and Experimental Workflow

SGK1 Signaling Pathway in Fibrosis

The following diagram illustrates the central role of SGK1 in integrating pro-fibrotic signals and promoting fibrogenesis.

Experimental Workflow for Evaluating this compound in Fibrosis

The following diagram outlines a typical workflow for the preclinical evaluation of an anti-fibrotic compound like this compound.

Suggested Experimental Protocols for Fibrosis Research

While specific protocols for this compound in fibrosis are not available, the following are detailed, standard methodologies for inducing and assessing fibrosis in preclinical models. These can be adapted to test the efficacy of this compound.

In Vitro Myofibroblast Differentiation Assay

-

Cell Line: Primary human lung fibroblasts (HLFs) or cardiac fibroblasts.

-

Methodology:

-

Seed fibroblasts in 6-well plates at a density of 1 x 10^5 cells/well in fibroblast growth medium.

-

After 24 hours, starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle (DMSO) for 1 hour.

-

Induce myofibroblast differentiation by adding recombinant human TGF-β1 (5 ng/mL).

-

Incubate for 24-48 hours.

-

-

Endpoints:

-

Gene Expression: Analyze the mRNA levels of α-smooth muscle actin (α-SMA), Collagen type I (COL1A1), and Fibronectin by qRT-PCR.

-

Protein Expression: Assess the protein levels of α-SMA and Collagen type I by Western blot.

-

Immunofluorescence: Stain for α-SMA to visualize stress fiber formation.

-

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

-

Animal Model: C57BL/6 mice (8-10 weeks old).

-

Methodology:

-

Anesthetize mice with isoflurane.

-

Instill a single dose of bleomycin (1.5 - 3.0 U/kg) in 50 µL of sterile saline intratracheally. Control animals receive saline only.

-

Administer this compound or vehicle daily via oral gavage, starting on day 1 or day 7 (for therapeutic dosing) after bleomycin instillation.

-

Euthanize mice at day 14 or 21.

-

-

Endpoints:

-

Histology: Perfuse and fix the lungs. Stain lung sections with Masson's trichrome and Sirius red to assess collagen deposition and fibrosis severity (Ashcroft score).

-

Biochemical Analysis: Measure total lung collagen content using a hydroxyproline assay.

-

Immunohistochemistry: Stain for α-SMA to quantify myofibroblast accumulation.

-

Gene Expression: Analyze pro-fibrotic gene expression in lung homogenates by qRT-PCR.

-

In Vivo Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

-

Animal Model: C57BL/6 or BALB/c mice (8-10 weeks old).

-

Methodology:

-

Anesthetize mice and expose the left kidney through a flank incision.

-

Ligate the left ureter at two points with 4-0 silk suture. Sham-operated animals undergo the same procedure without ligation.

-

Administer this compound or vehicle daily via oral gavage, starting on the day of surgery.

-

Euthanize mice at day 7 or 14 post-surgery.

-

-

Endpoints:

-

Histology: Stain kidney sections with Masson's trichrome and Sirius red to evaluate interstitial fibrosis.

-

Immunohistochemistry: Stain for α-SMA, Fibronectin, and Collagen type I.

-

Gene and Protein Expression: Analyze the expression of pro-fibrotic markers in kidney cortex lysates by qRT-PCR and Western blot.

-

Conclusion

SGK1 is a well-validated, multi-faceted driver of fibrotic diseases, making it a high-priority target for therapeutic intervention. This compound, with its high potency and selectivity, represents a valuable chemical probe to further elucidate the role of SGK1 in fibrosis and to explore the therapeutic potential of its inhibition. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this compound in relevant in vitro and in vivo models of fibrosis. Such studies are crucial to advance our understanding of SGK1-mediated fibrosis and to pave the way for the development of novel anti-fibrotic therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | SGK | TargetMol [targetmol.com]

- 3. SGK1, a Critical Regulator of Immune Modulation and Fibrosis and a Potential Therapeutic Target in Chronic Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound [shop.labclinics.com]

- 8. ahajournals.org [ahajournals.org]

- 9. SGK1 aggravates idiopathic pulmonary fibrosis by triggering H3k27ac-mediated macrophage reprogramming and disturbing immune homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

The Role of Sgk1-IN-4 in Ion Channel Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serum and glucocorticoid-inducible kinase 1 (SGK1) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including the regulation of ion channels. Its activity influences a wide array of physiological functions, from renal salt transport to cardiac excitability. Dysregulation of SGK1 has been implicated in the pathophysiology of several diseases, including hypertension, cardiac arrhythmias, and cancer. Consequently, SGK1 has emerged as a promising therapeutic target.

This technical guide focuses on Sgk1-IN-4, a potent and selective inhibitor of SGK1, and its effects on ion channel regulation. While direct experimental evidence specifically detailing the effects of this compound on ion channel function is limited in publicly available literature, this guide will extrapolate its expected mechanism of action based on the well-established role of SGK1 in ion channel modulation and data from other selective SGK1 inhibitors.

SGK1 Signaling and Ion Channel Regulation

SGK1 is a downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway. Upon activation by hormones such as insulin and aldosterone, PI3K activates PDK1, which in turn phosphorylates and activates SGK1.[1] Activated SGK1 then phosphorylates a variety of downstream targets, including components of ion channel regulatory pathways.

SGK1 is known to regulate a diverse array of ion channels, including:

The primary mechanism by which SGK1 regulates many of these channels is by phosphorylating and inhibiting the E3 ubiquitin ligase Nedd4-2.[6][7] Nedd4-2 targets ion channels for ubiquitination and subsequent removal from the cell membrane. By inhibiting Nedd4-2, SGK1 increases the cell surface expression and activity of these channels.[6][7]

Another key regulatory target of SGK1 is the With-No-Lysine (WNK) kinase 4 (WNK4), which in turn modulates the activity of both ENaC and ROMK.[8][9]

This compound: A Selective SGK1 Inhibitor

| Compound | Target | IC50 (nM) | Species |

| This compound | SGK1 | 3 | Human |

| 253 | Mouse | ||

| 358 | Rat |

Data sourced from publicly available information.

Expected Effects of this compound on Ion Channel Function

Based on the known functions of SGK1, inhibition with this compound is expected to have the following effects on key ion channels:

Epithelial Sodium Channel (ENaC)

SGK1 is a well-established positive regulator of ENaC. It increases ENaC activity by inhibiting Nedd4-2-mediated ubiquitination and by phosphorylating WNK4.[6][8][9] Therefore, this compound is expected to decrease ENaC activity . This would occur by allowing Nedd4-2 to ubiquitinate ENaC, leading to its internalization and degradation, thus reducing the number of active channels at the cell surface.

Studies using other SGK1 inhibitors, such as GSK650394, have demonstrated a reduction in ENaC-mediated sodium current.[10] For instance, application of GSK650394 to the apical membrane of A6 cells resulted in a significant decrease in ENaC open probability (NPo).[10]

Renal Outer Medullary Potassium Channel (ROMK)

The regulation of ROMK by SGK1 is more complex and appears to be context-dependent, often involving its interaction with WNK4. SGK1 can relieve the WNK4-mediated inhibition of ROMK.[8] Therefore, the effect of this compound on ROMK would likely depend on the cellular context and the relative expression and activity of WNK4. In scenarios where SGK1 is actively opposing WNK4-mediated inhibition, this compound could lead to a decrease in ROMK activity .

Voltage-Gated Sodium Channels (Nav1.5)

In cardiac myocytes, SGK1 has been shown to increase the late sodium current (INa,L) through Nav1.5, an effect associated with action potential prolongation and increased arrhythmia risk.[3][11] Inhibition of SGK1 with a small molecule inhibitor has been shown to reduce this late sodium current and shorten the action potential duration in cellular models of long QT syndrome.[11] Therefore, this compound is anticipated to reduce the late sodium current in cardiomyocytes, potentially offering a therapeutic benefit in certain cardiac arrhythmias. A study using the SGK1 inhibitor 5377051 demonstrated a significant reduction in peak sodium current in HEK-293 cells expressing SCN5A.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general workflow for investigating the effects of this compound on ion channel regulation.

Figure 1. Simplified signaling pathway of SGK1-mediated ENaC regulation and the inhibitory effect of this compound.

Figure 2. General experimental workflow to assess the effect of this compound on ion channel function.

Experimental Protocols

While specific protocols for this compound in ion channel research are not published, the following are generalized methodologies that can be adapted.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the total ion current flowing through the membrane of a single cell.

Objective: To measure the effect of this compound on the whole-cell current of a specific ion channel.

Materials:

-

Cells expressing the ion channel of interest.

-

This compound stock solution (in DMSO).

-

Extracellular (bath) solution appropriate for the ion channel being studied.

-

Intracellular (pipette) solution appropriate for the ion channel being studied.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

Procedure:

-

Prepare stock solutions of this compound in DMSO.

-

Culture cells expressing the target ion channel on glass coverslips.

-

On the day of recording, place a coverslip in the recording chamber and perfuse with extracellular solution.

-

Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Approach a cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline whole-cell currents using an appropriate voltage protocol.

-

Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

-

Record currents at various time points after inhibitor application.

-

Analyze the data to determine the effect of this compound on current amplitude, kinetics, and voltage-dependence.

Single-Channel Patch-Clamp Electrophysiology

This technique allows for the measurement of current flowing through a single ion channel.

Objective: To determine the effect of this compound on the open probability (Po) and single-channel conductance of an ion channel.

Procedure:

-

Follow steps 1-5 of the whole-cell patch-clamp protocol.

-

Instead of rupturing the membrane, maintain the cell-attached or excise the patch to form an inside-out or outside-out configuration.

-

Record single-channel currents at a constant holding potential.

-

Apply this compound to the appropriate side of the membrane (extracellular for outside-out, intracellular for inside-out).

-

Record single-channel activity in the presence of the inhibitor.

-

Analyze the data to determine changes in open probability, mean open time, mean closed time, and single-channel conductance.

Western Blotting for Protein Expression and Phosphorylation

Objective: To assess the effect of this compound on the total and cell surface expression of the ion channel and the phosphorylation status of SGK1 and its downstream targets (e.g., Nedd4-2).

Procedure:

-

Culture cells and treat with or without this compound for the desired time.

-

For total protein expression, lyse the cells in RIPA buffer.

-

For cell surface protein expression, perform cell surface biotinylation followed by streptavidin pull-down.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against the ion channel subunit, total SGK1, phospho-SGK1, total Nedd4-2, and phospho-Nedd4-2.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities to determine changes in protein expression and phosphorylation.

Conclusion

This compound, as a potent and selective inhibitor of SGK1, is a valuable tool for investigating the role of this kinase in cellular physiology and disease. Based on the extensive literature on SGK1's function, it is highly probable that this compound will modulate the activity of a wide range of ion channels, primarily by interfering with the SGK1-Nedd4-2 and SGK1-WNK4 signaling pathways. This would lead to decreased activity of channels like ENaC and Nav1.5. Further direct experimental validation using electrophysiological and biochemical techniques is necessary to fully elucidate the specific effects and therapeutic potential of this compound in the context of ion channel-related pathologies. Researchers are encouraged to adapt the provided general protocols to investigate the impact of this inhibitor on their specific ion channel of interest.

References

- 1. Regulation of ion channels by the serum- and glucocorticoid-inducible kinase SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pathological Role of Serum- and Glucocorticoid-Regulated Kinase 1 in Adverse Ventricular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of serum- and glucocorticoid-induced kinase 1 ameliorates hydrocephalus in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation of Nedd4-2 by Sgk1 regulates epithelial Na+ channel cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. pnas.org [pnas.org]

- 9. Aldosterone, SGK1, and ion channels in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epithelial Sodium Channel Regulation by Cell Surface-associated Serum- and Glucocorticoid-regulated Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Inhibition of serum and glucocorticoid regulated kinase-1 as novel therapy for cardiac arrhythmia disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sgk1-IN-4 in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, a key contributor to the pathogenesis of various neurodegenerative diseases, presents a significant challenge in therapeutic development. Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical mediator in inflammatory signaling cascades within the central nervous system. This technical guide explores the potential role of Sgk1-IN-4, a potent SGK1 inhibitor, in mitigating neuroinflammation. While direct experimental data on this compound in neuroinflammatory models is emerging, this document synthesizes the established functions of SGK1 in neuroinflammation and the known inhibitory characteristics of this compound. We provide an in-depth analysis of the underlying signaling pathways, propose detailed experimental protocols for future investigation, and present quantitative data on SGK1 inhibition to support the rationale for this compound as a promising therapeutic candidate.

Introduction to SGK1 in Neuroinflammation

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that acts as a downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Its expression and activity are upregulated by various stimuli, including stress and glucocorticoids.[2] In the context of the central nervous system, SGK1 is implicated in a range of cellular processes, including ion channel regulation, neuronal excitability, and apoptosis.[3]

Accumulating evidence points to a pivotal role for SGK1 in orchestrating neuroinflammatory responses, primarily through its activity in glial cells, such as microglia and astrocytes.[4][5] Upregulation of SGK1 is observed in the brains of patients with neurodegenerative disorders, suggesting its involvement in disease pathogenesis.[4] Inhibition of SGK1 has been shown to suppress the pro-inflammatory phenotype of glia by modulating key inflammatory signaling pathways.[4][5]

This compound: A Potent and Selective SGK1 Inhibitor

This compound is a small molecule inhibitor with high potency and selectivity for SGK1. While its primary characterization has been in the context of osteoarthritis, its mechanism of action holds significant promise for neuroinflammatory conditions.[6]

Quantitative Data on SGK1 Inhibition

The inhibitory activity of this compound against SGK1 has been quantified, demonstrating its potent effect on the kinase. This data forms the basis for its proposed application in neuroinflammation research.

| Inhibitor | Target | Species | IC₅₀ (nM) | Assay Conditions | Reference |

| This compound | SGK1 | Human | 3 | ATP concentration of 500 μM | [6] |

| This compound | SGK1 | Mouse | 253 | ATP concentration of 500 μM | [6] |

| This compound | SGK1 | Rat | 358 | ATP concentration of 500 μM | [6] |

Table 1: Inhibitory Concentration (IC₅₀) of this compound against SGK1.

Key Signaling Pathways Modulated by SGK1 in Neuroinflammation

SGK1 exerts its pro-inflammatory effects by modulating several critical signaling cascades within glial cells. Inhibition of SGK1, and therefore potentially by this compound, is expected to attenuate neuroinflammation by interfering with these pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. SGK1 can phosphorylate and activate IκB kinase (IKK), leading to the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[7] Once in the nucleus, NF-κB promotes the transcription of various pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. Inhibition of SGK1 has been demonstrated to suppress NF-κB signaling and reduce the expression of these inflammatory mediators.[4]

Figure 1: SGK1-mediated NF-κB signaling pathway and the inhibitory action of this compound.

The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. SGK1 has been shown to promote the activation of the NLRP3 inflammasome.[4] Inhibition of SGK1 can, therefore, suppress inflammasome activation and the subsequent release of its potent inflammatory products. One study demonstrated that SGK1 phosphorylates NLRP3 at serine 5, which inhibits inflammasome activation, suggesting a complex regulatory role. However, other studies in glial cells point towards an overall pro-inflammatory role of SGK1 in inflammasome activation.[4]

Figure 2: The role of SGK1 in the NLRP3 inflammasome pathway.

The cGAS-STING Pathway

The cGAS-STING pathway is a critical component of the innate immune response that detects cytosolic DNA. Recent evidence suggests that SGK1 inhibition can suppress the cGAS-STING-mediated inflammatory pathway in glial cells.[4] This indicates that SGK1 may play a role in the inflammatory response to cellular damage and pathogens that release DNA into the cytoplasm.

Experimental Protocols for Investigating this compound in Neuroinflammation

To facilitate the investigation of this compound's therapeutic potential, this section provides detailed experimental protocols for in vitro models of neuroinflammation.

In Vitro Model of Neuroinflammation using Microglial Cell Lines

This protocol describes the induction of an inflammatory response in a microglial cell line (e.g., BV-2) using lipopolysaccharide (LPS) and the assessment of the anti-inflammatory effects of this compound.

4.1.1. Materials

-

BV-2 murine microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Reagents for RNA extraction, qRT-PCR, ELISA, and Western blotting

4.1.2. Experimental Workflow

Figure 3: Experimental workflow for assessing this compound in an in vitro neuroinflammation model.

4.1.3. Detailed Methodologies

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed BV-2 cells into 24-well or 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be kept constant across all wells and should not exceed 0.1%. Pre-treat the cells with this compound or vehicle for 2 hours.

-

LPS Stimulation: After pre-treatment, add LPS to the desired final concentration (e.g., 100 ng/mL) and incubate for the desired time (4 hours for early signaling events, 24 hours for cytokine production).

-

Sample Collection and Analysis:

-

ELISA: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

qRT-PCR: Lyse the cells and extract total RNA. Synthesize cDNA and perform quantitative real-time PCR to measure the mRNA expression levels of target genes such as Nos2 (iNOS), Tnf, and Il6.

-

Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein levels of key signaling molecules such as phosphorylated IKK, phosphorylated IκBα, and NLRP3.

-

Expected Outcomes and Interpretation

Based on the known role of SGK1 in neuroinflammation, treatment with this compound is expected to yield the following results:

-

Reduced Pro-inflammatory Cytokine Production: A dose-dependent decrease in the secretion and mRNA expression of TNF-α, IL-6, and other pro-inflammatory cytokines in LPS-stimulated microglia.

-

Inhibition of NF-κB and NLRP3 Inflammasome Pathways: A reduction in the phosphorylation of IKK and IκBα, and decreased expression or activation of NLRP3 inflammasome components.

These outcomes would provide strong evidence for the therapeutic potential of this compound in neuroinflammatory diseases.

Conclusion

This compound, as a potent inhibitor of SGK1, represents a promising pharmacological tool for the investigation and potential treatment of neuroinflammation. The established role of SGK1 in critical inflammatory pathways within glial cells provides a solid rationale for exploring the efficacy of this compound in this context. The experimental protocols outlined in this guide offer a framework for researchers to systematically evaluate the anti-neuroinflammatory properties of this compound. Further in-depth studies are warranted to fully elucidate the therapeutic potential of this compound in a range of neurodegenerative disorders.

References

- 1. embopress.org [embopress.org]

- 2. Frontiers | RRx-001 Exerts Neuroprotection Against LPS-Induced Microglia Activation and Neuroinflammation Through Disturbing the TLR4 Pathway [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Serum- and glucocorticoid-inducible kinases in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of SGK1 in neurologic diseases: A friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serum- and glucocorticoid-inducible kinase 1 promotes alternative macrophage polarization and restrains inflammation through FoxO1 and STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential implication of SGK1-dependent activity change in BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

Sgk1-IN-4 as a Tool for Cancer Cell Proliferation Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serum and glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical node in signaling pathways that drive cancer progression. As a serine/threonine kinase and a key downstream effector of the PI3K pathway, SGK1 is implicated in the regulation of cell proliferation, survival, and resistance to therapy across various cancer types. Its functional similarity to Akt, coupled with its distinct regulatory mechanisms, makes SGK1 an attractive therapeutic target. The development of potent and selective SGK1 inhibitors is therefore a focal point in oncology research.

This technical guide provides an in-depth look at Sgk1-IN-4, a potent SGK1 inhibitor, and its application as a tool for studying cancer cell proliferation. Due to the limited availability of published data on this compound in cancer models, this guide will also leverage data and protocols from the well-characterized SGK1 inhibitor, GSK650394, to provide a comprehensive framework for experimental design and data interpretation.

This compound: A Profile

This compound (also referred to as compound 17a in some literature) is a highly selective and orally active inhibitor of SGK1. While its primary characterization has been in the context of osteoarthritis research, its potent enzymatic inhibition of SGK1 makes it a valuable tool for cancer researchers.[1][2][3]

Quantitative Data for this compound

Currently, published data on the efficacy of this compound in cancer cell proliferation assays is limited. However, its potent and selective inhibition of the SGK1 enzyme is well-documented.

| Target | Species | IC50 (nM) | Assay Conditions | Reference |

| SGK1 | Human | 3 | ATP = 500 µM | [1] |

| SGK1 | Mouse | 253 | ATP = 500 µM | [1] |

| SGK1 | Rat | 358 | ATP = 500 µM | [1] |

| Chondrocyte Hypertrophy | Mouse (ATDC5 cells) | 50 | - | [1] |

Note: The lack of specific IC50 values for this compound in cancer cell lines necessitates preliminary dose-response studies to determine the optimal concentration range for specific cancer models.

SGK1 Signaling Pathway in Cancer Proliferation

SGK1 is a key downstream component of the PI3K signaling pathway and is activated by PDK1 and mTORC2. Once activated, SGK1 phosphorylates a range of substrates that promote cell proliferation and survival. Key downstream targets include the phosphorylation and inhibition of the pro-apoptotic transcription factor FOXO3a, and the phosphorylation and activation of MDM2, which leads to the degradation of the tumor suppressor p53.[4]

Caption: SGK1 signaling cascade in cancer proliferation and its inhibition by this compound.

Experimental Protocols for Studying SGK1 Inhibition in Cancer Cell Proliferation

The following protocols are based on established methods used for the well-characterized SGK1 inhibitor, GSK650394, and can be adapted for use with this compound.

General Experimental Workflow

A typical workflow for assessing the impact of an SGK1 inhibitor on cancer cell proliferation involves a series of in vitro assays to measure cell viability, DNA synthesis, and cell cycle progression, followed by biochemical analysis to confirm target engagement and downstream pathway modulation.

Caption: A stepwise workflow for investigating the anti-proliferative effects of an SGK1 inhibitor.

Quantitative Data for the Exemplar SGK1 Inhibitor: GSK650394

The following table summarizes the reported IC50 values for GSK650394 in various cancer cell lines, providing a useful reference for expected potency.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| LNCaP | Prostate Cancer | ~1 | Cell Growth Assay | [5][6] |

| HCT116 | Colorectal Cancer | 135.5 | CCK-8 Assay | [7] |

Note: IC50 values can vary significantly based on the cell line and the specific proliferation assay used.

Detailed Methodologies

1. Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8][9]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treatment: Treat cells with a range of this compound concentrations and a vehicle control.

-

MTT Addition: After the desired incubation period (e.g., 24, 48, 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., SDS-HCl solution) to each well.[10]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.

-

-

Crystal Violet Staining: This assay stains the DNA and proteins of adherent cells, providing a measure of cell biomass.[11][12][13][14]

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Fixation: After treatment, gently wash the cells with PBS and fix with 4% paraformaldehyde or 100% methanol for 10-20 minutes.[11]

-

Staining: Add 0.1% - 0.5% crystal violet solution to each well and incubate for 10-30 minutes at room temperature.[11]

-

Washing: Gently wash the wells with water to remove excess stain.

-

Solubilization: Add a solubilization solution (e.g., 1% SDS or acetic acid) to each well and incubate on an orbital shaker until the color is uniform.[11]

-

Absorbance Reading: Measure the absorbance at 590 nm.

-

-

BrdU Incorporation Assay: This immunoassay detects the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA, directly measuring cell proliferation.[15][16][17][18] 1. Cell Seeding and Treatment: Plate and treat cells as described above. 2. BrdU Labeling: Add BrdU labeling solution to the cells and incubate for a defined period (e.g., 2-24 hours) to allow for incorporation into newly synthesized DNA. 3. Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU. 4. Antibody Incubation: Incubate with an anti-BrdU primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. 5. Substrate Addition and Detection: Add a TMB substrate to develop a colorimetric signal and measure the absorbance.

2. Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. [19][20][21][22] 1. Cell Harvest and Fixation: Harvest treated and control cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C. [21] 2. Washing: Centrifuge the fixed cells to remove the ethanol and wash with PBS. 3. RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI. [20] 4. PI Staining: Add propidium iodide staining solution and incubate in the dark. 5. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.

3. Western Blot Analysis for Target Engagement and Pathway Modulation

Western blotting is essential to confirm that this compound is inhibiting its target and modulating downstream signaling pathways.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against total SGK1, phospho-NDRG1 (a direct SGK1 substrate), total NDRG1, phospho-FOXO3a, total FOXO3a, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phosphorylated to total downstream substrates (e.g., p-NDRG1/NDRG1) would indicate successful inhibition of SGK1 activity.

Conclusion

This compound is a potent and selective inhibitor of SGK1, making it a promising research tool for elucidating the role of this kinase in cancer cell proliferation. While direct evidence of its anti-proliferative effects in cancer models is still emerging, the experimental framework provided in this guide, leveraging methodologies established with other SGK1 inhibitors like GSK650394, offers a robust starting point for its evaluation. By employing a combination of cell viability, DNA synthesis, and cell cycle assays, alongside biochemical analysis of the SGK1 signaling pathway, researchers can effectively characterize the utility of this compound in their specific cancer models of interest. As with any new tool, careful dose-response studies and validation of on-target effects are crucial first steps in its application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|Cas# 1628048-93-0 [glpbio.cn]

- 3. Rational Design of Highly Potent, Selective, and Bioavailable SGK1 Protein Kinase Inhibitors for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. GSK 650394 | Other Kinases | Tocris Bioscience [tocris.com]

- 6. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. clyte.tech [clyte.tech]

- 12. researchgate.net [researchgate.net]

- 13. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crystal Violet Cell Viability Assay Protocol - JangoCell [jangocell.com]

- 15. BRDU 细胞增殖检测试剂盒 This proliferation assay is a non-isotopic immunoassay for quantification of BrdU incorporation into newly synthesized DNA of actively proliferating cells. | Sigma-Aldrich [sigmaaldrich.com]

- 16. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]